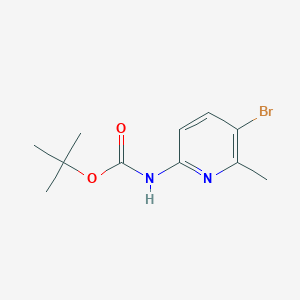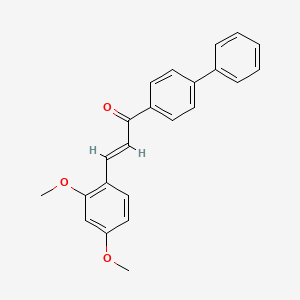
(E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one
Vue d'ensemble
Description
(E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one, also known as chalcone, is a naturally occurring compound that has been extensively studied for its various biological activities. Chalcone is a yellow crystalline solid that belongs to the class of organic compounds called flavonoids. It is found in many plants, such as Angelica keiskei, Glycyrrhiza glabra, and Morus alba. Chalcone has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one is not fully understood, but it is believed to act through multiple pathways. Chalcone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Chalcone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Chalcone has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. Chalcone has also been shown to possess anti-inflammatory properties, which help to reduce inflammation in the body. In addition, this compound has been shown to possess anticancer properties, which make it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone has several advantages for use in lab experiments. It is a naturally occurring compound that is readily available and relatively inexpensive. Chalcone is also easy to synthesize using standard laboratory techniques. However, there are also some limitations to the use of (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one in lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, this compound has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many potential future directions for research on (E)-1-(4-Biphenylyl)-3-(2,4-dimethoxyphenyl)-2-propene-1-one. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of research is the investigation of the mechanisms of action of this compound, which could lead to a better understanding of its pharmacological properties. Finally, the use of this compound as a natural preservative in food and cosmetics could be further explored, as it has the potential to reduce the use of synthetic preservatives and improve the safety of these products.
Applications De Recherche Scientifique
Chalcone has been extensively studied for its various biological activities, and its potential use in the treatment of various diseases has been investigated. The compound has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular disease. Chalcone has also been shown to possess antimicrobial properties, and its use as a natural preservative in food and cosmetics has been investigated.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-14-12-20(23(16-21)26-2)13-15-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBSRWRTRNAAD-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275207 | |
| Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30925-64-5 | |
| Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chalcone, 2,4-dimethoxy-4′-phenyl-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501275207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



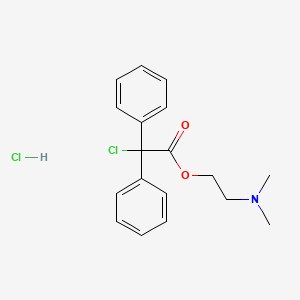



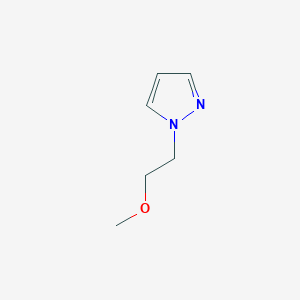
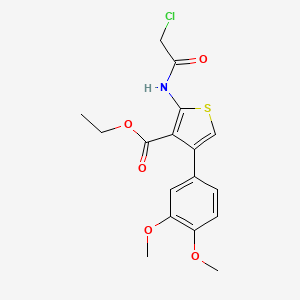
![7-Oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B3051021.png)





